molecular formula C9H11NO2 B2475929 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol CAS No. 1525891-24-0

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol

Cat. No.: B2475929
CAS No.: 1525891-24-0
M. Wt: 165.192
InChI Key: BOCLTSDVWWJRAM-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the benzoxazepine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the hydroxyl group at the 7th position adds to its chemical reactivity and potential for forming hydrogen bonds, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol can be synthesized through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For example, the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions can yield the desired benzoxazepine scaffold . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of microwave heating to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.

    Reduction: The nitrogen atom in the ring can be reduced to form secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products

    Oxidation: Formation of 1,2,3,5-tetrahydro-4,1-benzoxazepin-7-one.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,5-benzoxazepine: Lacks the hydrox

Properties

IUPAC Name

1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-1-2-9-7(5-8)6-12-4-3-10-9/h1-2,5,10-11H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCLTSDVWWJRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(N1)C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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